Ethyl 3-amino-4-[butyl(methyl)amino]benzoate
Overview
Description
Ethyl 3-amino-4-[butyl(methyl)amino]benzoate is a chemical compound with the empirical formula C10H14N2O2 . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-4-[butyl(methyl)amino]benzoate is represented by the SMILES stringCCOC(=O)c1ccc(NC)c(N)c1
. This indicates that the compound contains an ester group (represented by CCOC(=O)
), attached to a benzene ring with two amino groups.
Scientific Research Applications
Hydrogen-Bonded Supramolecular Structures
Research on similar molecules to Ethyl 3-amino-4-[butyl(methyl)amino]benzoate, like ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, reveals their ability to form hydrogen-bonded supramolecular structures. These structures are linked by hydrogen bonds into various dimensional formations, such as chains, sheets, and three-dimensional frameworks, showcasing their potential in materials science and molecular engineering (Portilla et al., 2007).
Synthesis Technology
Ethyl 3-amino-4-[butyl(methyl)amino]benzoate's synthesis technology has been optimized for industrial production. This process involves using hydrazine hydrate as a reducing agent and Pb/C as a catalyst. This optimized method provides a stable, simple, and high-yield approach suitable for large-scale manufacturing (Fang Qiao-yun, 2012).
Antimicrobial Activity
Compounds derived from ethyl 4-amino benzoate, which is structurally similar to Ethyl 3-amino-4-[butyl(methyl)amino]benzoate, have shown significant antimicrobial activity. This highlights its potential in the development of new antimicrobial agents (Shah, 2014).
Optical Nonlinear Properties
Ethyl 4-amino benzoate derivatives have been studied for their optical nonlinear properties. This research indicates potential applications in optical materials science, particularly for compounds like Ethyl 3-amino-4-[butyl(methyl)amino]benzoate, in areas such as optical limiting and laser technology (Abdullmajed et al., 2021).
Anti-Juvenile Hormone Agent
Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a compound related to Ethyl 3-amino-4-[butyl(methyl)amino]benzoate, has been developed as an anti-juvenile hormone agent. It causes precocious metamorphosis in insect larvae, indicating potential use in pest control (Ishiguro et al., 2003).
Safety and Hazards
properties
IUPAC Name |
ethyl 3-amino-4-[butyl(methyl)amino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-4-6-9-16(3)13-8-7-11(10-12(13)15)14(17)18-5-2/h7-8,10H,4-6,9,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXKERSTHUTWQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(C=C(C=C1)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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